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Compound of Interest

Compound Name: N6-Lauroyl Cordycepin

CAS No.: 77378-06-4

Cat. No.: B565184

Get Quote

3'-Deoxyadenosine, more commonly known as cordycepin, is a naturally occurring nucleoside

analogue isolated from fungi of the Cordyceps genus.[1][2] For centuries, Cordyceps has been

a cornerstone of traditional Chinese medicine, valued for its wide range of therapeutic

properties. Modern scientific investigation has identified cordycepin as a major bioactive

component, demonstrating significant anti-tumor, immunomodulatory, antioxidant, and anti-

aging activities.[1] However, the clinical development of cordycepin has been hampered by its

metabolic instability, primarily due to rapid deamination by adenosine deaminase (ADA) in the

bloodstream.[3]

To overcome these limitations, medicinal chemists employ strategies to create derivatives with

improved pharmacological profiles. One such strategy is the N6-acylation of the adenosine

core. This modification serves a dual purpose: it protects the molecule from enzymatic

degradation and alters its lipophilicity, which can enhance cell membrane permeability and

modulate its interaction with biological targets.

This guide focuses on a specific derivative, 3'-Deoxy-N-(1-oxododecyl)adenosine. This

molecule combines the potent 3'-deoxyadenosine core with a 12-carbon fatty acid chain

(dodecanoic acid, or lauric acid) at the N6 position. We will provide a comprehensive technical
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overview of its rational design, a plausible synthetic pathway, its hypothesized dual-action

mechanism, and the key experimental protocols required to validate its therapeutic potential.

Section 1: Synthesis and Characterization
The synthesis of 3'-Deoxy-N-(1-oxododecyl)adenosine is a targeted chemical process

designed to covalently link dodecanoic acid to the cordycepin backbone. The rationale for

choosing a dodecyl chain is to significantly increase the molecule's lipophilicity, potentially

improving its pharmacokinetic properties and creating novel biological activities.

Proposed Synthetic Pathway
A common and effective method for the selective N6-acylation of nucleosides involves a three-

step process: protection, acylation, and deprotection. This ensures that the acylation occurs

specifically at the desired N6-amino group without reacting with the hydroxyl groups on the

ribose sugar moiety.

Step 1: Protection of Ribose Hydroxyl Groups The 2'- and 5'-hydroxyl groups of the cordycepin

starting material are protected to prevent unwanted side reactions. A common protecting group

for adjacent hydroxyls is an isopropylidene group, formed by reacting the nucleoside with

acetone or 2,2-dimethoxypropane under acidic conditions.

Step 2: N6-Acylation The protected cordycepin is then reacted with an activated form of

dodecanoic acid, such as dodecanoyl chloride, in an appropriate solvent and in the presence of

a base (e.g., triethylamine) to neutralize the HCl byproduct.[4] This step forms the amide bond

at the N6 position of the adenine ring.

Step 3: Deprotection The final step involves the removal of the isopropylidene protecting group,

typically through acid-catalyzed hydrolysis (e.g., using aqueous hydrochloric or trifluoroacetic

acid), to yield the final product, 3'-Deoxy-N-(1-oxododecyl)adenosine.[4]

Experimental Workflow: Synthesis of 3'-Deoxy-N-(1-
oxododecyl)adenosine
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Caption: General workflow for the synthesis of 3'-Deoxy-N-(1-oxododecyl)adenosine.
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Physicochemical and Structural Characterization
Confirmation of the successful synthesis and purity of the final compound would be achieved

using standard analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the

presence of both the cordycepin and dodecyl moieties and to verify the position of acylation.

Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm

its elemental composition.[5]

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Section 2: Hypothesized Mechanism of Action
The unique structure of 3'-Deoxy-N-(1-oxododecyl)adenosine suggests a potential dual-action

mechanism. It may function as a prodrug that releases cordycepin intracellularly, while also

potentially exhibiting its own distinct biological activity through direct interactions with cell

surface receptors.

Pathway 1: Intracellular Bioactivation to 3'-dATP
A primary hypothesis is that the compound acts as a more stable transport form of cordycepin.

After crossing the cell membrane, the N6-acyl bond is likely cleaved by intracellular amidases

or esterases, releasing cordycepin. The liberated cordycepin is then phosphorylated by cellular

kinases to its active triphosphate form, 3'-deoxyadenosine triphosphate (3'-dATP).[6]

The cytotoxic effects of 3'-dATP are well-documented:

RNA Chain Termination: As an analogue of ATP, 3'-dATP can be incorporated into growing

RNA chains by RNA polymerases. However, lacking a 3'-hydroxyl group, it prevents the

addition of the next nucleotide, leading to premature termination of transcription.[7]

Inhibition of Polyadenylation: 3'-dATP is a potent inhibitor of poly(A) polymerase, an enzyme

essential for the stability and translation of messenger RNA (mRNA).[8] Disruption of this

process leads to rapid mRNA degradation and a shutdown of protein synthesis, ultimately

inducing apoptosis.
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Caption: Intracellular metabolic activation pathway of the cordycepin prodrug.

Pathway 2: Direct Modulation of Adenosine Receptors
Independently of its conversion to cordycepin, the intact molecule may directly interact with the

family of four G-protein coupled adenosine receptors: A1, A2A, A2B, and A3.[9] These

receptors are crucial modulators of a vast array of physiological processes, including

cardiovascular function, inflammation, and neurotransmission.[10][11]

N6-substitutions are known to be a key determinant of affinity and selectivity for adenosine

receptor subtypes.[12][13] The large, lipophilic dodecyl group at the N6 position would

drastically alter the binding profile compared to native adenosine or cordycepin. This could lead

to:

Altered Receptor Affinity: The compound may show increased or decreased affinity for one

or more receptor subtypes.

Changes in Efficacy: It could act as a full agonist, a partial agonist, or even an antagonist at

these receptors, triggering or blocking downstream signaling cascades (e.g., modulation of

cyclic AMP levels).[10]

This direct receptor activity could contribute to the overall pharmacological effect, potentially

providing anti-inflammatory or immunomodulatory benefits alongside the cytotoxic effects of the
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Caption: Simplified signaling pathway for adenosine receptor modulation.

Section 3: Foundational Experimental Protocols
To validate the hypothesized properties of 3'-Deoxy-N-(1-oxododecyl)adenosine, a series of

well-defined in vitro experiments are necessary. The following protocols provide a self-

validating system to assess cytotoxicity, metabolic stability, and receptor interaction.

Protocol: In Vitro Cytotoxicity Assessment
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This protocol determines the anti-proliferative activity of the compound against various cancer

cell lines.

Cell Culture: Culture human cancer cell lines (e.g., HeLa, A549, MCF-7) in appropriate

media until they reach logarithmic growth phase.[3]

Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and

allow them to adhere overnight.

Treatment: Prepare serial dilutions of 3'-Deoxy-N-(1-oxododecyl)adenosine, cordycepin

(positive control), dodecanoic acid (control for the fatty acid moiety), and a vehicle control

(e.g., DMSO) in culture medium. Replace the existing medium with the treatment solutions.

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

Viability Assay (MTT): Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium

bromide) to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT

to purple formazan crystals.

Quantification: Solubilize the formazan crystals with DMSO or a similar solvent. Measure the

absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the

results to determine the IC₅₀ (the concentration at which 50% of cell growth is inhibited) for

each compound.

Protocol: Metabolic Stability in Plasma and against
Adenosine Deaminase (ADA)
This protocol evaluates the hypothesis that N6-acylation enhances stability.[3]

Preparation: Prepare solutions of the test compound and cordycepin in a suitable buffer.

Incubation with ADA: Add a known concentration of purified adenosine deaminase to the

compound solutions. Incubate at 37°C.
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Incubation with Plasma: Separately, add the compound solutions to fresh mouse or human

plasma. Incubate at 37°C.

Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot

from each reaction and quench the enzymatic activity by adding a strong acid (e.g.,

perchloric acid) or an organic solvent (e.g., acetonitrile).

Analysis by LC-MS/MS: Centrifuge the samples to remove precipitated proteins. Analyze the

supernatant using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-

MS/MS) method to quantify the remaining concentration of the parent compound.

Data Analysis: Plot the natural logarithm of the compound concentration versus time. The

slope of this line is used to calculate the metabolic half-life (t₁/₂).

Data Presentation: Comparative Metabolic Stability
Compound Half-life in Plasma (min) Half-life with ADA (min)

Cordycepin (3'-

Deoxyadenosine)
Expected: Short Expected: Short

3'-Deoxy-N-(1-

oxododecyl)adenosine

Hypothesis: Significantly

Longer

Hypothesis: Significantly

Longer

Section 4: Potential Therapeutic Applications and
Future Directions
The unique profile of 3'-Deoxy-N-(1-oxododecyl)adenosine as a stabilized cordycepin

derivative positions it as a promising candidate for several therapeutic areas.

Oncology: The primary application is in cancer therapy. Its potential for improved metabolic

stability and enhanced cellular uptake could translate to a wider therapeutic window and

greater efficacy compared to cordycepin.[3][14] It may be particularly effective in tumors that

have developed resistance mechanisms related to nucleoside transport or metabolism.

Immunology and Anti-Inflammatory Applications: Through its potential interaction with

adenosine receptors, the compound could be explored for treating autoimmune diseases or
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chronic inflammatory conditions. The A2A receptor, in particular, is a well-known target for

suppressing inflammation.

Future research should focus on a systematic evaluation of this compound. Key next steps

include:

Pharmacokinetic Studies: In vivo studies in animal models to determine its absorption,

distribution, metabolism, and excretion (ADME) profile.

In Vivo Efficacy: Testing the compound in animal models of cancer to validate its anti-tumor

activity and assess its safety profile.

Mechanism Deconvolution: Further experiments to definitively separate the effects of the

intact prodrug (receptor modulation) from the effects of its intracellular metabolite, 3'-dATP

(cytotoxicity).

By combining the proven biological activity of a natural product with a rational drug design

strategy, 3'-Deoxy-N-(1-oxododecyl)adenosine represents a promising avenue for the

development of next-generation nucleoside-based therapeutics.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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